molecular formula C22H19NO6 B2369966 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 898406-15-0

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B2369966
CAS No.: 898406-15-0
M. Wt: 393.395
InChI Key: PPXJEMMZCFLQCI-UHFFFAOYSA-N
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Description

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a complex organic compound that features a benzofuran moiety, a chromenone structure, and a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multiple steps. One common approach starts with the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions to form the benzofuran moiety . The chromenone structure is then introduced through further cyclization and functionalization steps. Finally, the dimethylcarbamate group is added using standard carbamate formation reactions involving dimethylamine and a suitable carbamoyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes and receptors through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is unique due to its combination of benzofuran, chromenone, and dimethylcarbamate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-12-8-18-14(10-17(12)29-22(25)23(2)3)15(11-20(24)27-18)19-9-13-6-5-7-16(26-4)21(13)28-19/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXJEMMZCFLQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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